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Compound of Interest

(4-Bromophenyl)
Compound Name: _
(morpholino)methanone

Cat. No.: B152215

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Bromophenyl)
(morpholino)methanone

Introduction

(4-Bromophenyl)(morpholino)methanone, with CAS Number 127580-92-1, is a vital building
block in organic synthesis, frequently employed in the development of more complex molecules
for pharmaceutical and agrochemical research.[1] Its molecular structure, comprising a
bromopheny! group linked to a morpholine moiety via a ketone functional group, offers multiple
avenues for further chemical modification. Accurate and comprehensive characterization of this
compound is paramount to ensure its identity, purity, and suitability for downstream
applications. This guide provides a detailed analysis of the spectroscopic data for (4-
Bromophenyl)(morpholino)methanone, offering both established experimental data and
predictive insights grounded in fundamental spectroscopic principles. We will delve into Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), presenting not just the data, but the causality behind the experimental methodologies
and interpretation.

Molecular Structure and Properties:
e Molecular Formula: C11H12BrNO2[1][2]

e Molecular Weight: 270.12 g/mol [2][3]
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e Physical Form: Solid[2]

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone technique for determining the precise connectivity of

atoms in an organic molecule. By analyzing the chemical environment of H (proton) and 3C

nuclei, we can construct a detailed map of the molecular structure.

Experimental NMR Data

The following data were acquired on a 400 MHz spectrometer using deuterated chloroform

(CDCls) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

1H NMR Quantitative Data Summary

Signal Chemical Coupling
Label Shift (5, Multiplicity Constant (J, Integration Assignment
ppm) Hz)

Aromatic

H-2, H-6 7.57 Doublet (d) 8.4 2H Protons
(ortho to
C=0)
Aromatic

H-3, H-5 7.31 Doublet (d) 8.4 2H Protons
(ortho to Br)
Morpholine

H-8, H-12 4.04-3.21 Multiplet (m) 4H Protons (-
CH2-N-)

| H-9, H-11 | 4.04 — 3.21 | Multiplet (m) | - | 4H | Morpholine Protons (-CH2-O-) |

13C NMR Quantitative Data Summary
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Signal Label Chemical Shift (6, ppm) Assignment

C-7 169.6 Carbonyl Carbon (C=0)
Aromatic Carbon (C-ipso,

C-1 134.3

attached to C=0)

Aromatic Carbons (CH, ortho

C-3,C-5 132.1
to Br)
Aromatic Carbons (CH, ortho
C-2,C-6 129.1
to C=0)
Aromatic Carbon (C-ipso,
C-4 1245
attached to Br)
C-9, C-11 67.1 Morpholine Carbons (-CHz2-O-)

| C-8, C-12 | 48.4, 42.8 | Morpholine Carbons (-CH2-N-) |

Structural Assignment and Interpretation

The NMR data provides unambiguous confirmation of the structure of (4-Bromophenyl)
(morpholino)methanone.

Caption: Labeled structure of (4-Bromophenyl)(morpholino)methanone.
e 1H NMR Insights:

o Aromatic Region (7.0-8.0 ppm): The presence of two doublets at 7.57 and 7.31 ppm, each
integrating to 2H, is characteristic of a 1,4-disubstituted (para) benzene ring. The
downfield shift of the H-2/H-6 protons (7.57 ppm) is due to the deshielding effect of the
adjacent electron-withdrawing carbonyl group.[5][6] The protons H-3/H-5, being ortho to
the bromine atom, appear slightly more upfield. The coupling constant of J =8.4 Hz is a
typical value for ortho-coupling in aromatic systems, confirming their adjacent relationship.

[7]

o Aliphatic Region (3.2-4.1 ppm): The complex multiplet integrating to 8H corresponds to the
morpholine ring protons. The broadness of this signal is due to the conformational
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flexibility of the morpholine ring at room temperature and the similar chemical
environments of the protons. The protons on carbons adjacent to the nitrogen (C8, C12)
are chemically distinct from those adjacent to the oxygen (C9, C11), but their signals
overlap significantly in this broad multiplet.

e 13C NMR Insights:

o Carbonyl Signal: The peak at 169.6 ppm is unequivocally assigned to the amide carbonyl
carbon (C-7).

o Aromatic Carbons: Four signals appear in the aromatic region. The two signals with higher
intensity (132.1 and 129.1 ppm) correspond to the protonated carbons (C-3/C-5 and C-
2/C-6, respectively). The two lower intensity signals are the quaternary (ipso) carbons. The
carbon attached to bromine (C-4) appears at 124.5 ppm, while the carbon attached to the
carbonyl group (C-1) is further downfield at 134.3 ppm.

o Morpholine Carbons: The signal at 67.1 ppm is assigned to the carbons adjacent to the
highly electronegative oxygen atom (C-9, C-11). The two distinct signals at 48.4 and 42.8
ppm are assigned to the carbons adjacent to the nitrogen (C-8, C-12). The presence of
two signals for these carbons is due to hindered rotation around the C(O)-N amide bond,
which makes the two carbons cis and trans to the carbonyl oxygen inequivalent.

Experimental Protocol: Acquiring High-Resolution NMR
Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data suitable for
structural elucidation.

e Sample Preparation:
o Accurately weigh 5-10 mg of (4-Bromophenyl)(morpholino)methanone.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIsz) containing
0.03% vl/v tetramethylsilane (TMS) as an internal reference.

o Transfer the solution to a clean, dry 5 mm NMR tube.
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e Spectrometer Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and
symmetrical TMS peak.

e 1H NMR Acquisition:

[e]

Set the spectral width to cover a range of -2 to 12 ppm.

o

Use a 30-degree pulse angle to ensure adequate relaxation between scans.

[¢]

Set the relaxation delay (d1) to at least 1 second.

[¢]

Acquire 16-32 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Set the spectral width to cover a range of 0 to 220 ppm.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the relaxation delay (d1) to 2 seconds to allow for the slower relaxation of quaternary
carbons.

o Acquire 1024 or more scans, depending on the sample concentration, to achieve an
adequate signal-to-noise ratio.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
o Phase correct the spectra manually.

o Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the 13C
spectrum relative to the CDCIs solvent peak (& = 77.16 ppm).
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o Integrate the signals in the *H spectrum.

Part 2: Infrared (IR) Spectroscopy - Identifying

Functional Groups

While specific experimental IR data for this compound is not readily available in public

literature, we can reliably predict the key absorption bands based on its known functional

groups. IR spectroscopy is an invaluable and rapid technique for confirming the presence of

these groups, serving as an excellent quality control check.

Predicted IR Absorption Bands

The analysis of a solid sample, typically prepared as a potassium bromide (KBr) pellet, is

expected to show the following characteristic peaks:

Predicted IR Data Summary

Wavenumber ) . ) .
Intensity Functional Group Vibration Mode
(cm™)
~3100-3000 Medium Aromatic C-H Stretching
) Aliphatic C-H )
~2950-2850 Medium ] Stretching
(Morpholine)
~1650-1630 Strong Amide C=0 Stretching
~1600, ~1475 Medium-Weak Aromatic C=C Stretching
~1270-1220 Strong Aryl-C(O) Stretching
Aliphatic C-O-C ] )
~1115 Strong ) Asymmetric Stretching
(Morpholine)
C-N
~1090-1020 Medium ) ] Stretching
(Amide/Morpholine)
C-H (para- )
~830 Strong Out-of-plane Bending

disubstituted ring)
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| ~550-500 | Medium | C-Br | Stretching |
o Causality of Key Absorptions:

o Amide Carbonyl (C=0): The most intense and diagnostic peak is expected around 1640
cm~1, This frequency is lower than that for a typical ketone (~1715 cm~1) due to the
resonance effect of the nitrogen lone pair, which delocalizes into the carbonyl group,
reducing its double-bond character.[8]

o Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as
two sharp bands around 1600 and 1475 cm~1.[1] The strong out-of-plane bending
vibration around 830 cm~1 is highly characteristic of 1,4-(para) substitution.

o Morpholine Fingerprints: The strong C-O-C asymmetric stretch around 1115 cm~tis a
hallmark of the morpholine ring. The C-N stretching vibrations will also be present in the
fingerprint region.[9]

Experimental Protocol: KBr Pellet Method for Solid
Samples

This protocol describes the gold-standard method for analyzing solid samples via transmission
IR spectroscopy, designed to produce high-quality, library-matchable spectra.[2]

Sample Preparation

2. Weigh KBr Pellet Formation Analysis

(100-200 mg)
3. Grind & Mix 5. Apply Vacuum 6. Press Pellet
4. Load Die Assembly }»—» (Remove Moisture) (8-10 Tons) 7. Eject Transparent Pellet ¥ 8. Place in Spectrometer

(Agate Mortar)
1. Weigh Sample
(1-2 mg)

9. Acquire Spectrum

Click to download full resolution via product page

Caption: Workflow for preparing a KBr pellet for IR analysis.
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o Materials: Spectroscopy-grade Potassium Bromide (KBr), agate mortar and pestle, pellet die,
hydraulic press. Ensure all equipment is scrupulously clean and dry.

e Grinding and Mixing:
o Add ~100-200 mg of dry KBr powder to the agate mortar.

o Add 1-2 mg of the (4-Bromophenyl)(morpholino)methanone sample. The 100:1 ratio is
critical.[10]

o Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder.
The particle size must be smaller than the IR wavelength (<2 um) to minimize light
scattering, which causes distorted baselines.[2][4]

e Pellet Pressing:

[¢]

Carefully transfer the powder into the pellet die.

[¢]

Place the die into a hydraulic press. Applying a vacuum at this stage is highly
recommended to remove trapped air and residual moisture, which can obscure the N-H/O-
H region of the spectrum.[11]

Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[4] The pressure causes the

[¢]

KBr to flow and form a transparent, glass-like disc.

[¢]

Slowly release the pressure to prevent the pellet from cracking.
e Spectral Acquisition:

o Carefully remove the transparent pellet from the die and place it in the sample holder of
the IR spectrometer.

o Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

o Acquire the sample spectrum over the range of 4000-400 cm~1. The resulting spectrum
should show % Transmittance versus wavenumber.
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Part 3: Mass Spectrometry (MS) - Determining
Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a
compound and offers structural clues through the analysis of its fragmentation pattern upon

ionization.

Predicted Mass Spectrum and Fragmentation Pathways

For a volatile compound like (4-Bromophenyl)(morpholino)methanone, analysis by Electron
lonization (EI) is standard. The expected spectrum would exhibit several key features.

Predicted Major Fragment lons (EI-MS)
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m/z (mass-to- Proposed Structure
lon Notes
charge) | Formula
Molecular lon.
Exhibits a

. characteristic ~1:1
[C11H127°BrNO2]*" |

2701272 [M]* [C12H1SBINOS]* intensity ratio due
1112 r 2
to the natural

abundance of 7°Br
and 8Br isotopes.

Base Peak. Formation
of the highly stable 4-
bromobenzoyl cation
183/185 [C7H4Bro)* [Br-CeH4-COJ* via a-cleavage of the
C-N bond. This is a
very common pathway

for benzamides.[12]

Loss of a neutral CO
155/ 157 [CeHaBI]* [Br-CeHa]* molecule from the
bromobenzoyl cation.

Cleavage leading to a
86 [CaHsNO]* [O=C=N(CHz2)2CHz]* fragment containing
the morpholine ring.

| 77 | [CeHs]* | [CeHs]* | Loss of Br from the [CeH4Br]* fragment (less common). |

» Key Fragmentation Mechanism: The most favorable fragmentation pathway in benzoyl
derivatives is the cleavage of the bond adjacent to the carbonyl group.[12] For (4-
Bromophenyl)(morpholino)methanone, this involves the cleavage of the amide C-N bond.
This process is driven by the formation of the resonance-stabilized 4-bromobenzoyl cation
(m/z 183/185), which is often the most abundant ion (the base peak) in the spectrum.
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Molecular lon (M*")
[C11H12BrNO2]*
m/z 270/272

a-Cleavage

[C7H4Broj*

m/z 183/185

4-Bromobenzoyl Cation M
[ [CaHsNO]e

orpholine RadicaD

-CO

arbon Monoxide

+
[CeHaBr] (Neutral Loss)

4-Bromophenyl Cation [C
m/z 155/157

Click to download full resolution via product page

Caption: Predicted primary EI-MS fragmentation pathway.

Experimental Protocol: Acquiring an El Mass Spectrum

This protocol provides a general methodology for analyzing the compound using Gas
Chromatography-Mass Spectrometry (GC-MS), which is ideal for volatile, thermally stable
solids.

e Sample Preparation:

o Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as
dichloromethane or ethyl acetate.

¢ GC-MS System Parameters:
o Injector: Set to 250 °C, split mode (e.g., 50:1).

o GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5 or equivalent) is
suitable.
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o Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and
hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Mass Spectrometer Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Mass Analyzer: Quadrupole.
o Scan Range: m/z 40-500.
e Analysis:
o Inject 1 pL of the sample solution.
o The resulting total ion chromatogram (TIC) will show a peak for the compound.

o The mass spectrum corresponding to this peak can be extracted and analyzed for the
molecular ion and key fragment ions. Compare the observed isotopic pattern for bromine-
containing fragments with the theoretical 1:1 ratio.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous
spectroscopic profile of (4-Bromophenyl)(morpholino)methanone. *H and 3C NMR data
confirm the carbon-hydrogen framework and atom connectivity. Predicted IR spectroscopy
serves as a rapid tool to verify the presence of key functional groups, particularly the
characteristic para-substituted aromatic ring and the amide carbonyl. Finally, predicted mass
spectrometry confirms the molecular weight and provides structural validation through
predictable fragmentation patterns, most notably the formation of the stable bromobenzoyl
cation. This comprehensive data package serves as an essential reference for researchers,
ensuring the identity and quality of (4-Bromophenyl)(morpholino)methanone in drug
discovery and chemical development workflows.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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